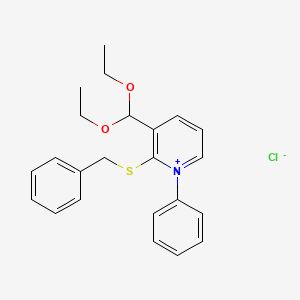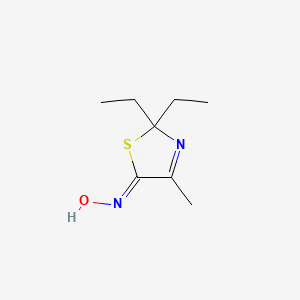
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the condensation of 2,2-diethyl-4-methylthiazole with hydroxylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH would be essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the thiazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A basic structure similar to the compound .
Benzothiazole: Another thiazole derivative with different substituents.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is unique due to its specific substituents and the presence of the hydroxylamine group. These features may confer distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C8H14N2OS |
|---|---|
Poids moléculaire |
186.28 g/mol |
Nom IUPAC |
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2OS/c1-4-8(5-2)9-6(3)7(10-11)12-8/h11H,4-5H2,1-3H3/b10-7- |
Clé InChI |
HUYDJTZCJLUSTB-YFHOEESVSA-N |
SMILES isomérique |
CCC1(N=C(/C(=N/O)/S1)C)CC |
SMILES canonique |
CCC1(N=C(C(=NO)S1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


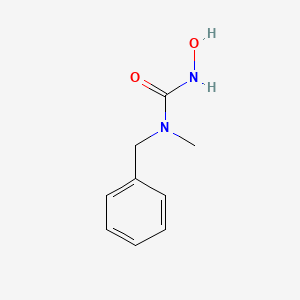
![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
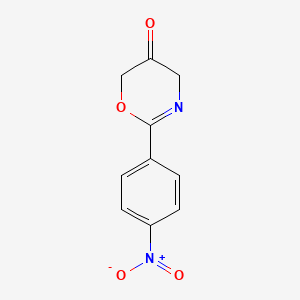
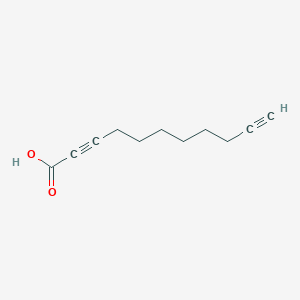


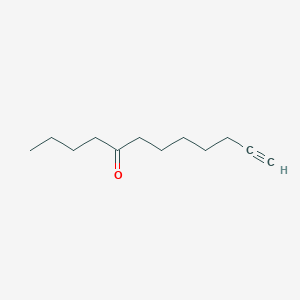
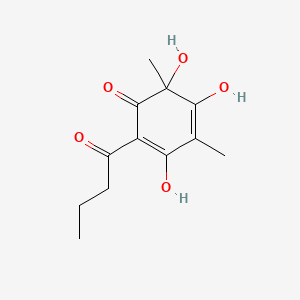
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
